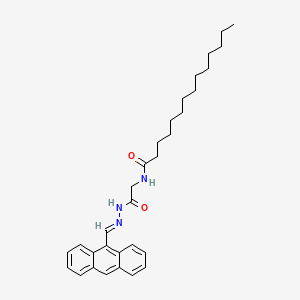
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound with a unique structure that includes an anthrylmethylene group, a hydrazino group, and a tetradecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the reaction of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as tetradecanoyl chloride, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The anthrylmethylene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group may form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
769157-09-7 |
|---|---|
Formule moléculaire |
C31H41N3O2 |
Poids moléculaire |
487.7 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C31H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-21-30(35)32-24-31(36)34-33-23-29-27-19-15-13-17-25(27)22-26-18-14-16-20-28(26)29/h13-20,22-23H,2-12,21,24H2,1H3,(H,32,35)(H,34,36)/b33-23+ |
Clé InChI |
BBUQWEYXFPHADU-GZZLJNBRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12020614.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12020616.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12020620.png)
![2-(4-fluorophenoxy)-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B12020622.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12020629.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020635.png)

![N'-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide](/img/structure/B12020646.png)
![methyl 4-[2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12020656.png)
![N-(2,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12020661.png)

![Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020679.png)

